2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 933752-21-7
VCID: VC2916710
InChI: InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
SMILES: C1COCC2=C1NN=C2C=O
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde

CAS No.: 933752-21-7

Cat. No.: VC2916710

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde - 933752-21-7

Specification

CAS No. 933752-21-7
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
Standard InChI Key LQRAJZOJRAQCMZ-UHFFFAOYSA-N
SMILES C1COCC2=C1NN=C2C=O
Canonical SMILES C1COCC2=C1NN=C2C=O

Introduction

Structural Characteristics and Chemical Properties

2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde is a complex organic molecule featuring a fused ring system consisting of a tetrahydropyrano ring linked to a pyrazole moiety, with an aldehyde functional group positioned at the 3-position. This structural arrangement contributes significantly to its chemical reactivity and potential biological activities. The presence of both nitrogen atoms in the pyrazole ring and oxygen atoms in the pyrano ring and aldehyde group creates multiple sites for hydrogen bonding and other intermolecular interactions.

Molecular Identity and Basic Properties

The compound is uniquely identified through several chemical descriptors that provide insights into its structure and properties. These essential identifiers are systematically presented in Table 1.

ParameterValue
IUPAC Name1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde
CAS Number933752-21-7
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Standard InChIInChI=1S/C7H8N2O2/c10-3-7-5-4-11-2-1-6(5)8-9-7/h3H,1-2,4H2,(H,8,9)
InChIKeyLQRAJZOJRAQCMZ-UHFFFAOYSA-N
SMILESC1COCC2=C1NN=C2C=O
PubChem Compound ID45121490

Table 1: Chemical identifiers and basic properties of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde.

Structural Features and Functional Analysis

The molecular structure of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde consists of several key features that determine its chemical behavior. The compound contains a tetrahydropyrano ring system fused with a pyrazole ring, creating a bicyclic heterocyclic framework. The aldehyde group at position 3 serves as a reactive functional center, enabling various chemical transformations and providing a site for further derivatization.

Synthesis Methodologies

The synthesis of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde can be accomplished through various synthetic approaches, each offering distinct advantages in terms of yield, selectivity, and reaction conditions. These methodologies showcase the versatility of organic synthesis techniques in creating complex heterocyclic structures.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) represent one of the most efficient approaches for synthesizing 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde. These reactions involve combining multiple reactants in a single reaction vessel to form the target compound efficiently, reducing the number of isolation and purification steps. This method is particularly advantageous for creating complex heterocyclic scaffolds like pyranopyrazoles due to its atom economy and procedural simplicity.

A typical multicomponent approach might involve the reaction of a hydrazine derivative, an aldehyde, ethyl acetoacetate, and a cyclic ketone under appropriate catalytic conditions. The reaction proceeds through a cascade of condensation, cyclization, and rearrangement steps to generate the fused pyranopyrazole structure with the aldehyde functionality at the desired position.

Structural Relationships and Similar Compounds

Understanding the structural relationships between 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde and similar compounds provides valuable insights into structure-activity relationships and potential application domains. Several related compounds share structural similarities while exhibiting distinct properties and potential applications.

Comparison with Related Pyranopyrazole Derivatives

Table 2 presents a comparison of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde with structurally related compounds, highlighting key similarities and differences that may influence their chemical and biological properties.

CompoundKey Structural DifferencesNotable Properties/Applications
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acidContains carboxylic acid instead of aldehyde at position 3Potential applications in pharmaceutical development, likely different solubility profile
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c] thiadiazole-5-carboxamideContains additional benzothiadiazole group and amide linkagePotential for enhanced biological activity, especially in antimicrobial applications
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamideFeatures phenyltetrahydropyran group and amide linkagePotentially different pharmacokinetic properties and biological target interactions

Table 2: Structural comparison of 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbaldehyde with related compounds.

Structure-Activity Relationship Considerations

The structural variations among pyranopyrazole derivatives can significantly impact their biological activities and physicochemical properties. Key structure-activity relationship factors include:

  • The nature of the functional group at position 3 (aldehyde, carboxylic acid, amide) influences reactivity, hydrogen bonding capacity, and metabolic stability

  • Substitution patterns on the pyrazole nitrogen atoms affect lipophilicity and target binding

  • The conformation of the fused ring system impacts molecular recognition and binding to biological targets

  • Additional structural elements (such as phenyl groups or heterocyclic moieties) can introduce new binding interactions or modify pharmacokinetic properties

These structure-activity relationships provide valuable guidance for rational design and development of new pyranopyrazole derivatives with optimized properties for specific applications .

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